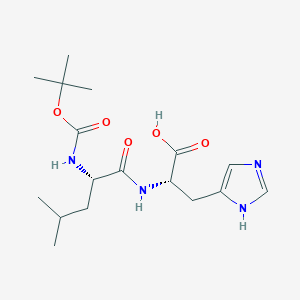

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine

Description

Properties

CAS No. |

61884-59-1 |

|---|---|

Molecular Formula |

C17H28N4O5 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H28N4O5/c1-10(2)6-12(21-16(25)26-17(3,4)5)14(22)20-13(15(23)24)7-11-8-18-9-19-11/h8-10,12-13H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t12-,13-/m0/s1 |

InChI Key |

JHAZZDFBRGYAGS-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

Peptide Bond Formation: The protected amino acids are coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling.

Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of coupling and deprotection. This ensures high purity and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Boc Protection of L-Leucine

-

Reaction : L-Leucine reacts with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF, DMF) with a tertiary amine base (e.g., triethylamine, 1,1,3,3-tetramethylguanidine) .

-

Conditions :

Parameter Value Temperature 35–100°C (optimal: 60–85°C) Reaction Time 6–72 hours Yield 40–60% Base Triethylamine or guanidine derivatives Solvent Methanol, t-butanol, or water-alcohol mixtures -

Racemization Control : pH maintained at ~10 to minimize racemization during Boc activation .

Coupling with L-Histidine

-

Activation : Boc-Leu-OH is activated using carbodiimides (e.g., EDCI) with HOBt or HOAt to form an active ester intermediate .

-

Coupling : Activated Boc-Leu reacts with L-histidine in anhydrous DMF or dichloromethane.

Parameter Value Temperature 0–25°C Reaction Time 4–24 hours Yield 70–85% Purification Recrystallization (ethyl acetate/petroleum ether)

Acidic Cleavage of Boc Group

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

-

Conditions :

Parameter Value Time 1–2 hours Temperature 25°C Byproduct CO₂ and tert-butanol

Histidine Side-Chain Reactivity

-

Imidazole Ring :

Thermal Stability

-

Boc-Leu-His : Stable at ≤25°C; decomposition observed >100°C .

-

Hydrolytic Sensitivity :

Condition Half-Life pH 3–5 (aqueous) >1 month pH >10 <24 hours

Oxidative Pathways

-

Thiol Oxidation : In the presence of H₂O₂, histidine’s thioether side chains (if present) oxidize to sulfoxides .

Purity and Characterization

| Property | Value (Boc-Leu-His) | Source |

|---|---|---|

| HPLC Purity | ≥98.0% | |

| Specific Rotation | -3.0° to -5.0° (c=1, AcOH) | |

| Melting Point | 118–121°C |

Spectroscopic Data

Industrial Protocols

Scientific Research Applications

Peptide Synthesis

Boc-Leu-His as a Building Block

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine serves as a crucial building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions during peptide assembly, facilitating the formation of complex structures without unwanted side reactions.

Case Study: Dipeptide Synthesis

In a study focusing on amino acid ionic liquids derived from Boc-protected amino acids, Boc-Leu-His was utilized to synthesize dipeptides efficiently. The use of specific coupling reagents enhanced amide bond formation, yielding satisfactory results in short reaction times (approximately 15 minutes) without the need for base addition .

Drug Development

Potential Therapeutic Applications

The incorporation of histidine in peptides is significant due to its role in biological processes such as metal ion chelation and proton buffering. Research has indicated that histidine-containing peptides can modulate biological activities and improve drug efficacy.

Example: Atopic Dermatitis Treatment

L-histidine supplementation has been studied for its potential benefits in treating atopic dermatitis. A clinical trial demonstrated that oral administration of L-histidine significantly improved skin barrier function and reduced disease severity in patients . While this study did not focus solely on this compound, it highlights the importance of histidine in therapeutic contexts.

Biochemical Research

Role in Protein Structure and Function

Histidine residues are critical in enzyme active sites and protein structure stabilization. The use of this compound in biochemical experiments can help elucidate the roles of these residues in various proteins.

Research Findings

Studies have shown that histidine's unique properties affect protein folding and stability. For instance, research on histidine metabolism has revealed its selective requirement for neural tumor growth, emphasizing its significance in cellular processes .

Environmental Applications

Green Chemistry Initiatives

The use of this compound in green chemistry protocols has been explored. For example, chemoselective N-tert-butyloxycarbonylation reactions using glycerol as a solvent have demonstrated environmentally friendly methods for amine protection without harmful byproducts .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for dipeptides | Efficient synthesis with high yields using specific coupling reagents |

| Drug Development | Potential treatment for skin conditions | Significant improvement in atopic dermatitis symptoms with L-histidine supplementation |

| Biochemical Research | Role in enzyme activity and protein stability | Critical for understanding protein folding and function |

| Environmental Chemistry | Green methods for amine protection | Successful chemoselective reactions using glycerol |

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Boc-Leu-His with structurally related Boc-protected amino acids and derivatives:

Key Comparisons

Dipeptide vs. Single Amino Acid Derivatives

- Boc-Leu-His vs. N-tert-Butyloxycarbonyl-L-histidine: Boc-Leu-His is a dipeptide, enabling direct incorporation into growing peptide chains, whereas Boc-His is a single amino acid building block. The dipeptide’s higher molecular weight (368.43 vs. 255.27) impacts solubility and purification requirements . Boc-His requires additional coupling steps in SPPS, while Boc-Leu-His can streamline synthesis by providing a pre-linked Leu-His moiety .

Side-Chain Modifications

Functional Group Variations

- N-tert-Butoxycarbonyl-L-tyrosine methyl ester: The methyl ester group increases lipophilicity compared to Boc-Leu-His, making it more suitable for hydrophobic environments. However, the tyrosine phenol group introduces different reactivity, such as susceptibility to iodination .

Biological Activity

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine (Boc-Leu-His) is a dipeptide derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of Boc-Leu-His, focusing on its mechanisms, applications, and relevant research findings.

Boc-Leu-His is a synthetic peptide comprising two amino acids: L-leucine and L-histidine. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, which enhances the stability and solubility of the compound. The molecular formula for Boc-Leu-His is C₁₄H₁₉N₃O₄, and it has a molecular weight of 299.32 g/mol.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Histidine-rich peptides, including Boc-Leu-His, have been shown to exhibit antimicrobial properties. The presence of histidine allows these peptides to interact with microbial membranes, leading to membrane disruption and cell lysis under certain pH conditions .

- Studies indicate that modifications in peptide design can enhance their antimicrobial efficacy by altering their hydrophilicity and amphipathicity .

-

Cell Penetration and Protein Transduction :

- Boc-Leu-His may facilitate the transduction of proteins into cells. This property is particularly useful in drug delivery systems where peptides can transport therapeutic agents across cell membranes .

- The ability to penetrate cells is influenced by the peptide's structure, which can be optimized for enhanced delivery efficiency.

- Nucleic Acid Transfection :

Table 1: Summary of Biological Activities of Boc-Leu-His

Case Studies

-

Antimicrobial Efficacy :

In a study examining the antimicrobial properties of histidine-rich peptides, Boc-Leu-His demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the alteration of membrane integrity at acidic pH levels, showcasing its potential as an antimicrobial agent in clinical settings . -

Gene Delivery Applications :

A clinical trial assessed the effectiveness of histidine-rich peptides in delivering plasmid DNA to human cells. Results indicated that Boc-Leu-His enhanced transfection rates compared to traditional methods, suggesting its utility in gene therapy approaches . -

Antioxidant Activity :

Research has indicated that Boc-Leu-His exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity may contribute to protective effects against oxidative stress-related diseases .

Q & A

Basic: What are the standard synthetic protocols for N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine?

Answer:

The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of amino acids, followed by coupling using activating agents. For example:

- Step 1: Boc protection of L-leucine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., dioxane/water with NaHCO₃) .

- Step 2: Activation of Boc-L-leucine using carbodiimides (e.g., EDC) with HOBt to form an active ester, followed by coupling with L-histidine .

- Step 3: Purification via column chromatography or recrystallization, with structural confirmation by NMR and mass spectrometry.

Key considerations: Maintain anhydrous conditions during coupling to prevent hydrolysis of the active intermediate .

Basic: How is the purity and structural integrity of this compound verified experimentally?

Answer:

A combination of analytical techniques is required:

- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 214 nm (peptide bond absorbance) .

- NMR: Confirm stereochemistry and absence of racemization via ¹H and ¹³C NMR. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .

- Elemental Analysis: Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

- Melting Point: Cross-check against literature values (e.g., 177–180°C for Boc-protected dipeptides) .

Basic: What precautions are necessary for safe handling and storage?

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant dust .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases, which may cleave the Boc group .

- Decomposition Risks: Thermal degradation above 200°C may release CO, CO₂, and nitrogen oxides; avoid high-heat environments .

Advanced: How can coupling efficiency during solid-phase peptide synthesis (SPPS) be optimized using this compound?

Answer:

- Activation Reagents: Use EDC/HOBt or DIC/Oxyma Pure for minimal racemization. For sterically hindered residues, switch to HATU/HOAt for higher coupling efficiency .

- Solvent Choice: Dichloromethane (DCM) or DMF enhances solubility of Boc-protected intermediates. Pre-activate the amino acid for 5–10 minutes before adding to the resin .

- Monitoring: Perform Kaiser tests or FT-IR spectroscopy to confirm completion of each coupling cycle .

Advanced: How should researchers address discrepancies in reported melting points or spectral data?

Answer:

- Cross-Validation: Compare elemental analysis (C, H, N) with theoretical values to rule out impurities. For example, deviations >0.4% suggest incomplete purification .

- Spectral Reproducibility: Re-run NMR in deuterated DMSO or CDCl₃. Ensure proper drying to eliminate solvent peaks masking key signals .

- Crystallization Solvents: Polymorphism can alter melting points. Recrystallize from ethyl acetate/hexane vs. methanol/water to assess consistency .

Advanced: What strategies mitigate racemization during Boc-deprotection or peptide elongation?

Answer:

- Acid Selection: Use TFA (trifluoroacetic acid) in DCM for Boc removal, as it minimizes racemization compared to HCl/dioxane .

- Low-Temperature Deprotection: Perform reactions at 0–4°C to reduce epimerization .

- Coupling pH: Maintain mildly basic conditions (pH 7–8) during activation to suppress base-catalyzed racemization .

Advanced: How is this compound applied in synthesizing histidine-rich peptide models for metalloenzyme studies?

Answer:

- Coordination Site Design: Incorporate L-histidine at specific positions to mimic metal-binding motifs (e.g., zinc fingers). Use Boc protection to block unintended side reactions during SPPS .

- Selective Deprotection: After peptide assembly, remove Boc groups with TFA while retaining other protecting groups (e.g., Trt for histidine imidazole) .

- Validation: Analyze metal-binding affinity via UV-Vis spectroscopy or ITC (isothermal titration calorimetry) .

Advanced: What analytical challenges arise in quantifying trace impurities in Boc-protected dipeptides?

Answer:

- HPLC Method Development: Use gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) to separate diastereomers or truncated sequences. Optimize column temperature (30–40°C) to improve resolution .

- Mass Spectrometry: Employ HRMS (high-resolution MS) to identify impurities with mass errors <5 ppm. Common byproducts include de-Boc derivatives (Δm/z = -100) or oxidation products (e.g., +16 Da for sulfoxide formation) .

Advanced: How does solvent polarity impact the stability of this compound?

Answer:

- Polar Protic Solvents (e.g., MeOH, H₂O): Accelerate Boc cleavage via hydrolysis. Stability studies show <5% degradation after 24 hours in anhydrous DMF vs. >50% in aqueous buffers (pH 7.4) .

- Non-Polar Solvents (e.g., DCM, toluene): Prolong shelf life. Store stock solutions in DCM with molecular sieves to absorb residual moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.